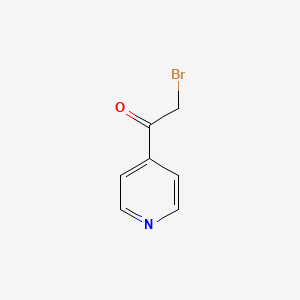

2-Bromo-1-(pyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFCUKZZHZYPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328148 | |

| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-13-2 | |

| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

2-Bromo-1-(pyridin-4-yl)ethanone is a highly reactive and versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and a reactive α-bromo group, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides an in-depth exploration of its chemical identity, a detailed synthesis protocol, its physicochemical properties, and its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. For the purpose of practical laboratory use, this guide will focus on the more stable hydrobromide salt, This compound hydrobromide , which is the common commercial form.

Chemical Identity and Properties

It is crucial to distinguish between the free base and its hydrobromide salt, as their properties and handling requirements differ.

| Property | This compound (Free Base) | This compound Hydrobromide |

| CAS Number | 6221-13-2[1] | 5349-17-7[2] |

| Molecular Formula | C₇H₆BrNO | C₇H₇Br₂NO |

| Molecular Weight | 200.03 g/mol | 280.95 g/mol [2] |

| Appearance | Not specified (likely a solid) | White to off-white solid |

| Melting Point | Not specified | 177.5°-182.0° C[3] |

| Solubility | Not specified | Soluble in water |

Note: Spectral data such as ¹H NMR, ¹³C NMR, and FTIR are typically available from commercial suppliers upon request.[2][4]

Synthesis of this compound Hydrobromide: A Detailed Protocol

The synthesis of this compound hydrobromide is achieved through the α-bromination of 4-acetylpyridine. The following protocol is adapted from established synthetic methods.[3]

Reaction Scheme

Caption: Synthesis of this compound Hydrobromide.

Experimental Protocol

Materials:

-

4-acetylpyridine

-

Pyridinium bromide perbromide (90%)

-

30% Hydrobromic acid in acetic acid

-

Glacial acetic acid

-

Ether

-

Twelve-liter three-neck flask

-

Mechanical stirrer

-

Dropping funnel

-

Internal thermometer

-

Ice bath

Procedure:

-

Reaction Setup: In a twelve-liter three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer, charge 5000 mL of glacial acetic acid, 830 g (2.60 mol) of 90% pyridinium bromide perbromide, and 525 mL of 30% hydrobromic acid in acetic acid.[3]

-

Stirring: Stir the mixture at room temperature for 90 minutes.[3]

-

Addition of Starting Material: Add 250 g (2.07 mol) of 4-acetylpyridine dropwise over a period of 45 minutes.[3]

-

Precipitation: Upon completion of the addition, cool the reaction mixture to 15°C using an ice bath. The product will precipitate out of the solution.[3]

-

Isolation and Washing: Collect the precipitated product by filtration. Wash the solid with ether and then air dry.[3]

-

Yield: This process yields approximately 566.3 g (97%) of crude α-bromo-4-acetylpyridine hydrobromide, which is typically of sufficient purity for subsequent reactions.[3]

Mechanistic Insights: The α-Bromination of Ketones

The α-bromination of ketones proceeds via an acid-catalyzed mechanism. The hydrobromic acid in the reaction mixture protonates the carbonyl oxygen of 4-acetylpyridine, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a bromine atom from the pyridinium bromide perbromide, leading to the formation of the α-brominated product and regeneration of the acid catalyst.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors that are involved in immunity and inflammation.[5][6][7][8]

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

Synthesis of Tofacitinib: A Case Study

Tofacitinib is a prominent JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][9] The synthesis of Tofacitinib and similar JAK inhibitors often utilizes intermediates derived from this compound. The α-bromo ketone functionality allows for the construction of the core heterocyclic scaffold of these drugs through reactions such as the Hantzsch thiazole synthesis or by serving as an electrophilic partner in various condensation and cyclization reactions.

Safety, Handling, and Disposal

This compound hydrobromide is a hazardous substance and must be handled with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11] If ingested, rinse mouth with water and seek immediate medical attention.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12] Adhered or collected material should be promptly disposed of in suitable, closed containers.[10]

Conclusion

This compound hydrobromide is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined synthesis, reactive nature, and proven utility in constructing complex pharmacologically active molecules, particularly kinase inhibitors, underscore its importance. A thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in the advancement of novel therapeutics.

References

- 1. 6221-13-2|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-BroMo-1-(pyriMidin-2-yl)ethanone hydrobroMide(1588441-02-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

2-Bromo-1-(pyridin-4-yl)ethanone molecular weight

An In-Depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis via the α-bromination of 4-acetylpyridine. The guide elucidates the causality behind key experimental choices, ensuring a reproducible and logical workflow. Core applications are explored, with a focus on its role as a versatile electrophilic building block for constructing complex heterocyclic scaffolds relevant to drug discovery, particularly in the domain of kinase inhibitors. Analytical methodologies for structural confirmation and purity assessment are detailed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity in their research and development pipelines.

Physicochemical Properties and Identification

This compound is a bifunctional compound featuring a pyridine ring and a reactive α-bromoketone moiety. This combination makes it an important intermediate for introducing the isonicotinoyl group into larger molecules. It is most commonly handled and sold as its hydrobromide salt, which exhibits greater stability and is easier to handle than the free base.

The accurate determination of molecular weight is fundamental for all stoichiometric calculations in synthesis. The molecular weight of the neutral compound is 200.03 g/mol , while its more common hydrobromide salt is 280.95 g/mol .[1][2]

Table 1: Core Physicochemical and Identification Data

| Property | Value (Free Base) | Value (Hydrobromide Salt) | Source(s) |

| Molecular Formula | C₇H₆BrNO | C₇H₇Br₂NO | [3][4] |

| Molecular Weight | 200.03 g/mol | 280.95 g/mol | [1][3] |

| IUPAC Name | This compound | 2-bromo-1-(pyridin-4-yl)ethan-1-one; hydrobromide | [3][5] |

| CAS Number | 6221-13-2 | 5349-17-7 | [3][4] |

| Appearance | Solid | White to off-white solid | [6] |

| Melting Point | Not widely reported | 194-195 °C | [] |

| Solubility | --- | Soluble in water and alcoholic solvents | [6] |

| Storage Temperature | --- | 2-8 °C Refrigerator | [1] |

Synthesis and Purification

The primary route for synthesizing this compound is the regioselective α-bromination of 4-acetylpyridine.[8] This reaction specifically targets the carbon atom adjacent to the carbonyl group. The process described below is a robust method that typically yields the hydrobromide salt directly, which is often desired for its enhanced stability.

Synthetic Pathway and Rationale

The reaction proceeds via an acid-catalyzed enolization of the ketone. The electron-rich enol intermediate then attacks elemental bromine, an electrophile, to form the α-brominated product. The use of hydrobromic acid not only catalyzes the reaction but also protonates the basic pyridine nitrogen, forming the hydrobromide salt in situ. This salt often precipitates from the reaction mixture, facilitating its isolation.

Detailed Experimental Protocol

Materials:

-

4-Acetylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Elemental Bromine (Br₂)

-

Diethyl ether (or another suitable anti-solvent)

-

Ice bath

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate), charge 4-acetylpyridine (1.0 eq).

-

Acidification: Under stirring, add hydrobromic acid (48%, ~3.0 eq) to the flask. The mixture may warm up; maintain the temperature below 30°C using a water bath if necessary. This step protonates the pyridine, making the acetyl group more susceptible to enolization.

-

Bromine Addition: Cool the mixture in an ice bath to 0-5°C. Charge elemental bromine (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10°C. The dropwise addition is critical to control the exotherm and prevent the formation of dibrominated byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing a quenched aliquot.

-

Isolation: Upon completion, the product hydrobromide salt often precipitates. Cool the mixture again in an ice bath for 1 hour to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold water and then generously with cold diethyl ether to remove unreacted bromine and organic impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum at 40-50°C to a constant weight. The product is typically of high purity (>95%) and can be used directly for many applications. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound HBr.

Core Applications in Medicinal Chemistry

The utility of this compound stems almost entirely from the high reactivity of its α-bromoketone functional group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the efficient construction of more complex molecular architectures, a critical process in drug discovery.[9]

Key Reactions and Scaffold Synthesis

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas provides a direct route to 2-amino or 2-substituted-4-(pyridin-4-yl)thiazoles. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs.

-

Imidazopyridine Synthesis: Condensation with 2-aminopyridines (Tschitschibabin reaction conditions) can lead to the formation of imidazopyridine cores. These are crucial structures in drugs targeting proton pump inhibitors and other therapeutic areas.

-

Alkylation of N, S, and O Nucleophiles: The compound is an excellent reagent for alkylating amines, thiols, and phenols to tether the pyridin-4-yl-ethanone moiety, which can serve as a hydrogen bond acceptor or a point of further functionalization.

Relevance to Kinase Inhibitors

Many small-molecule kinase inhibitors, which are central to modern oncology, rely on heterocyclic "hinge-binding" motifs to anchor themselves within the ATP-binding site of the target kinase.[9] this compound serves as a key starting material for building these essential heterocyclic cores. Its pyridine nitrogen can act as a crucial hydrogen bond acceptor, while the rest of the molecule can be elaborated to achieve potency and selectivity. The ability to rapidly generate libraries of diverse heterocyclic compounds makes it an invaluable tool for structure-activity relationship (SAR) studies in drug development programs.[10]

Visualization of Application Pathways

Caption: Synthetic utility of this compound in building drug-like scaffolds.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized material.

Table 2: Standard Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | - A singlet integrating to 2H for the α-methylene protons (-CH₂Br), typically around 4.5-5.0 ppm.- Two sets of doublets in the aromatic region (typically 7.5-9.0 ppm) corresponding to the AA'BB' system of the 4-substituted pyridine ring. |

| ¹³C NMR | Structural Confirmation | - A signal for the α-carbon (-CH₂Br) around 30-35 ppm.- A signal for the carbonyl carbon (C=O) around 190 ppm.- Four distinct signals in the aromatic region for the pyridine ring carbons. |

| Mass Spec (MS) | Molecular Weight Confirmation | - A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| HPLC | Purity Assessment | - A single major peak when monitored by UV detection (typically at ~254 nm), indicating high purity. The retention time is method-dependent. |

| FT-IR | Functional Group ID | - A strong carbonyl (C=O) stretching band around 1700 cm⁻¹.- C=N and C=C stretching bands for the pyridine ring in the 1600-1400 cm⁻¹ region. |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the predictable reactivity of its α-bromoketone group make it an indispensable building block. For drug development professionals, this compound provides a reliable and efficient entry point for the synthesis of diverse heterocyclic libraries, significantly accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibition. Proper understanding and application of this versatile reagent can unlock new avenues for molecular design and discovery.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. This compound | C7H6BrNO | CID 407031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 6. chembk.com [chembk.com]

- 8. 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one | 41877-17-2 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

2-Bromo-1-(pyridin-4-yl)ethanone chemical properties

An In-depth Technical Guide to the Properties, Synthesis, and Reactivity of 2-Bromo-1-(pyridin-4-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its chemical reactivity, with a focus on the synthesis of imidazo[1,2-a]pyridine scaffolds. Furthermore, this guide explores its predicted spectroscopic characteristics and highlights its applications in the field of drug discovery, particularly in the development of kinase inhibitors. Safety, handling, and storage protocols are also delineated to ensure its proper use in a research environment. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

This compound, also known as 4-(bromoacetyl)pyridine, is a bifunctional organic compound featuring a pyridine ring and an α-bromoketone moiety. This unique structural combination renders it a highly valuable and reactive intermediate in synthetic chemistry. The pyridine ring, an electron-deficient aromatic system, influences the molecule's overall electronic properties and serves as a key pharmacophore in numerous biologically active compounds. The α-bromoketone functional group is a potent electrophile, making the methylene carbon susceptible to nucleophilic attack and an excellent substrate for constructing new carbon-carbon and carbon-heteroatom bonds.

Its primary utility lies in its role as a precursor for the synthesis of complex heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in FDA-approved drugs and clinical candidates.[1] Understanding the nuanced properties and reactivity of this compound is therefore critical for its effective application in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Safety Data

The compound is most frequently handled and supplied as its more stable hydrobromide salt, which is a crystalline solid.[2][3] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 6221-13-2 (Free Base) | [4] |

| CAS Number | 5349-17-7 (Hydrobromide Salt) | [3] |

| Molecular Formula | C₇H₆BrNO | [4] |

| Molecular Weight | 200.03 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid. | [2] |

| Melting Point | 194 °C (Hydrobromide Salt) | [2] |

| Solubility | The hydrobromide salt is soluble in water. | [2] |

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Profile: Causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin. As an α-haloketone, it is a potent lachrymator and a reactive alkylating agent.

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3][5] The material is incompatible with strong oxidizing agents, strong acids, and strong bases.

Synthesis and Purification

A common and reliable method for preparing this reagent is through the α-bromination of the corresponding acetylpyridine. The following protocol describes the synthesis of the hydrobromide salt of this compound.

Experimental Protocol: Synthesis of this compound Hydrobromide

This protocol is adapted from a patented procedure and should only be performed by trained chemists with appropriate safety measures.

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid (20 mL per 1 g of starting material), pyridinium perbromide (1.25 eq), and 30% HBr in acetic acid (2.1 mL per 1 g of starting material).

-

Stirring: Stir the resulting slurry at room temperature for 90 minutes.

-

Addition of Substrate: Add 4-acetylpyridine (1.0 eq) dropwise to the mixture over a period of 45 minutes, maintaining control over any exotherm.

-

Precipitation and Isolation: Upon completion of the addition, cool the reaction mixture in an ice bath to approximately 15°C. The product will precipitate as a solid.

-

Filtration: Collect the precipitated product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with diethyl ether to remove acetic acid and any unreacted starting material. Air-dry the solid to yield the crude α-bromo-4-acetylpyridine hydrobromide. The product is often of sufficient purity for subsequent reactions.

Causality and Insights: The use of pyridinium perbromide provides a solid, easy-to-handle source of bromine. The reaction is conducted in an acidic medium (acetic acid with HBr) which facilitates the enolization of the ketone, the key step required for α-halogenation to occur. The product precipitates from the reaction mixture as the hydrobromide salt, which simplifies its isolation.

Synthesis Workflow Diagram

References

- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C7H6BrNO | CID 407031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6221-13-2|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone from 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth examination of the synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone from 4-acetylpyridine, a critical building block in pharmaceutical and agrochemical research. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for the purification and characterization of the target compound. This document is intended to serve as a comprehensive resource for researchers, offering both theoretical understanding and practical, field-proven insights to ensure successful and safe synthesis.

Introduction: The Significance of α-Bromoketones

α-Bromo ketones are highly valuable synthetic intermediates due to the reactivity of the bromine substituent, which facilitates a wide range of subsequent chemical transformations. The introduction of a bromine atom at the α-position to a carbonyl group activates the molecule for nucleophilic substitution and elimination reactions.[1] This reactivity makes α-bromo ketones essential precursors in the synthesis of diverse heterocyclic compounds and other complex organic molecules, including many active pharmaceutical ingredients (APIs).[1] this compound, in particular, is a key intermediate in the production of various drugs and serves as a fundamental building block in organic synthesis.[2]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The synthesis of this compound from 4-acetylpyridine proceeds via an acid-catalyzed α-bromination of a ketone. This reaction is a classic example of electrophilic substitution at the α-carbon of a carbonyl compound.

The generally accepted mechanism involves the following key steps:[3]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-acetylpyridine by a strong acid, typically hydrobromic acid (HBr). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization.

-

Keto-Enol Tautomerism: The protonated ketone undergoes tautomerization to form its enol isomer. The presence of acid catalyzes this process, which is the rate-determining step of the reaction.[3]

-

Nucleophilic Attack by the Enol: The enol acts as a nucleophile, and its electron-rich double bond attacks a molecule of elemental bromine (Br₂).[3] This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized carbocation.

-

Deprotonation: A weak base (such as water or the bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the final α-bromo ketone product, this compound.[3]

It is important to note that under acidic conditions, the reaction is highly selective for mono-bromination at the α-position.[3]

Caption: Acid-catalyzed α-bromination mechanism of 4-acetylpyridine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the α-bromination of ketones and has been optimized for the synthesis of this compound hydrobromide.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Acetylpyridine | 121.14 | 250 g | 2.07 |

| Glacial Acetic Acid | 60.05 | 5000 mL | - |

| Pyridinium bromide perbromide (90%) | 319.84 | 830 g | 2.60 |

| 30% Hydrobromic acid in acetic acid | - | 525 mL | - |

| Diethyl ether | 74.12 | As needed | - |

Equipment:

-

12 L three-neck round-bottom flask

-

Efficient mechanical stirrer

-

250 mL dropping funnel

-

Internal thermometer

-

Ice bath

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 12-liter three-neck flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, charge 5000 mL of glacial acetic acid, 830 g (2.60 mol) of 90% pyridinium bromide perbromide, and 525 mL of 30% hydrobromic acid in acetic acid.[4]

-

Initial Stirring: Stir the mixture at room temperature for 90 minutes.[4]

-

Addition of 4-Acetylpyridine: Over a period of 45 minutes, add 250 g (2.07 mol) of 4-acetylpyridine dropwise to the reaction mixture.[4]

-

Reaction and Precipitation: After the addition is complete, cool the reaction mixture to 15°C using an ice bath. The product will precipitate out of the solution.[4]

-

Isolation of Product: Collect the precipitated product by filtration using a Buchner funnel.[4]

-

Washing and Drying: Wash the collected solid with diethyl ether and then air-dry it.[4]

-

Yield: The crude yield of α-bromo-4-acetylpyridine hydrobromide is typically around 566.3 g (97%).[4] The product is generally of sufficient purity for subsequent reactions.[4]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Bromine and Hydrobromic Acid: Both bromine and hydrobromic acid are highly corrosive and toxic.[5][6][7] Liquid bromine can cause severe burns upon contact with the skin, and its vapors are irritating to the eyes and respiratory tract.[5][8] All manipulations involving these reagents must be conducted in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] For handling concentrated solutions of bromine or HBr, a full-face shield and a respirator may be necessary.[8]

-

Spill and Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] For inhalation, move the individual to fresh air and seek immediate medical assistance.[7] Spill kits for bromine and acid neutralization should be readily available.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations. Halogenated organic waste should be collected in designated containers.

Purification and Characterization

While the crude product is often suitable for subsequent steps, further purification can be achieved through recrystallization if necessary.[9]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the pyridyl protons and a singlet for the α-bromomethylene protons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

-

Melting Point: The melting point of the synthesized compound can be compared to the literature value (177.5-182.0 °C for the hydrobromide salt) as an indicator of purity.[4]

Conclusion

The synthesis of this compound from 4-acetylpyridine is a robust and high-yielding reaction that provides a crucial intermediate for various applications in medicinal chemistry and materials science. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can confidently and efficiently produce this valuable compound. The information presented in this guide serves as a comprehensive resource to facilitate the successful execution of this important synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 6221-13-2,2-BROMO-1-PYRIDIN-4-YLETHANONE | lookchem [lookchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Bromine handling and safety | DOCX [slideshare.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. windiachemical.com [windiachemical.com]

- 8. scribd.com [scribd.com]

- 9. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-(pyridin-4-yl)ethanone IUPAC name and synonyms

A Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the reactive α-bromo ketone functionality attached to a pyridine scaffold, a privileged structure in numerous therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications as a precursor to advanced pharmaceutical intermediates, particularly kinase inhibitors. All protocols and data are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Core Compound Identification: this compound

Precise identification is the foundation of reproducible chemical science. This section details the formal nomenclature and key identifiers for the target compound.

IUPAC Nomenclature and Synonyms

The compound is systematically named according to IUPAC rules, but is also known by several common synonyms in commercial and literature contexts.

-

IUPAC Name: this compound[1]

-

Common Synonyms: 4-(Bromoacetyl)pyridine, 2-bromo-1-(4-pyridyl)ethanone, α-bromo-4-acetylpyridine[1][2]

-

Hydrobromide Salt: The compound is frequently supplied and used as its hydrobromide salt, this compound hydrobromide (CAS Number: 5349-17-7), which often exhibits greater stability.

Physicochemical and Structural Properties

The key properties of the free base form are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | PubChem[1] |

| Molecular Weight | 200.03 g/mol | PubChem[1] |

| Appearance | White to off-white solid | --- |

| Melting Point | 194-195 °C (for hydrobromide salt) | BOC Sciences[4] |

| SMILES | C1=CN=CC=C1C(=O)CBr | PubChem[1] |

| InChIKey | NAFCUKZZHZYPKB-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound is achieved through the α-bromination of its ketone precursor, 4-acetylpyridine.

Mechanistic Rationale for α-Bromination

The α-bromination of ketones under acidic conditions is a cornerstone reaction in organic synthesis. The mechanism proceeds via an enol intermediate, which is the active nucleophile.[5][6][7]

-

Acid-Catalyzed Enolization: The carbonyl oxygen of 4-acetylpyridine is protonated by an acid catalyst (e.g., HBr). This increases the acidity of the α-protons on the adjacent methyl group. A weak base (like the solvent or another ketone molecule) removes an α-proton, leading to the formation of the nucleophilic enol tautomer.[5][8]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂ or pyridinium bromide perbromide). This is the key bond-forming step, creating the C-Br bond at the α-position.[5][6]

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.[5]

The use of acidic conditions is crucial as it prevents polybromination, which can be a significant side reaction under basic conditions.

Step-by-Step Synthesis Protocol (Hydrobromide Salt)

This protocol is adapted from a robust, high-yield procedure for the synthesis of α-bromo-4-acetylpyridine hydrobromide.[2]

Materials:

-

4-acetylpyridine (1.0 eq)

-

Pyridinium bromide perbromide (1.25 eq)

-

Glacial acetic acid

-

30% Hydrobromic acid in acetic acid

-

Diethyl ether (for washing)

Procedure:

-

Vessel Preparation: In a large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid.

-

Reagent Addition: Add pyridinium bromide perbromide (1.25 eq) and 30% hydrobromic acid in acetic acid to the flask. Stir the resulting slurry at room temperature for 90 minutes.

-

Substrate Addition: Add 4-acetylpyridine (1.0 eq) dropwise via the dropping funnel over a period of 45 minutes. Maintain vigorous stirring. An exotherm may be observed; control the addition rate to keep the temperature stable.

-

Precipitation and Isolation: Upon completion of the addition, cool the reaction mixture to 15°C using an ice bath. The product will precipitate as a solid.

-

Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove residual acetic acid and unreacted starting material.

-

Drying: Air-dry the collected solid. The resulting α-bromo-4-acetylpyridine hydrobromide is typically of sufficient purity (>95%) for subsequent use without further purification.[2]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis process.

Caption: A workflow diagram for the synthesis of this compound HBr.

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile electrophilic intermediate. The α-bromo ketone is highly susceptible to nucleophilic attack, enabling the facile construction of more complex molecular scaffolds.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9] α-Halo ketones are frequently employed in the synthesis of kinase inhibitors because they can readily react with nucleophiles (such as amines or thiols) to form heterocyclic cores common in these drugs.[9][10]

The pyridine moiety of this compound is particularly valuable. It can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site, which is a common feature of many potent and selective inhibitors.

Case Study: Synthesis of a Thiazole-Based Kinase Inhibitor Scaffold

A primary application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a substituted aminothiazole ring. This is a foundational reaction for building libraries of potential kinase inhibitors.

Reaction: this compound reacts with a thioamide (R-C(S)NH₂) in a condensation-cyclization reaction to yield a 2-amino-4-(pyridin-4-yl)thiazole derivative.

Detailed Protocol (Illustrative):

-

Dissolution: Dissolve the chosen thioamide (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Addition of Electrophile: Add this compound hydrobromide (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction typically completes within 2-6 hours.

-

Work-up: After cooling, the reaction mixture is often neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the target thiazole.

Biological Pathway Context

Derivatives synthesized from this compound have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases and diabetes.[4] The diagram below illustrates the general principle of how such an inhibitor functions.

Caption: Competitive inhibition of a protein kinase by a pyridyl-thiazole inhibitor.

Safety, Handling, and Storage

This compound and its hydrobromide salt are classified as hazardous substances.

-

Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage at 2-8°C is recommended.

Conclusion

This compound is a high-value, versatile reagent for drug discovery and development. Its straightforward synthesis and the predictable reactivity of its α-bromo ketone group make it an essential tool for medicinal chemists. The ability to readily construct complex heterocyclic systems, particularly those relevant to kinase inhibition, ensures its continued importance in the generation of novel therapeutic candidates. A thorough understanding of its synthesis, properties, and handling is paramount for its safe and effective application in research.

References

- 1. This compound | C7H6BrNO | CID 407031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 6221-13-2|this compound|BLD Pharm [bldpharm.com]

- 4. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide salt properties

An In-Depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide: Properties, Reactivity, and Applications

Abstract

This compound hydrobromide is a pivotal reagent in synthetic organic and medicinal chemistry. As a bifunctional molecule, it incorporates a highly reactive α-bromo ketone moiety and a pyridinium salt, rendering it a versatile building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and core applications, with a particular focus on its role in the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are presented to equip researchers and drug development professionals with the critical knowledge required for its effective and safe utilization.

Introduction & Significance

This compound hydrobromide, also known as 4-(bromoacetyl)pyridine hydrobromide, is a stable, crystalline solid that serves as a potent electrophile. Its structure is characterized by a ketone, an adjacent (α-position) bromine atom, and a pyridine ring, which is protonated by hydrobromic acid to form a pyridinium hydrobromide salt.

The significance of this compound stems from the reactivity of the α-bromoketone functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution (SN2) reactions. This predictable reactivity makes it an indispensable tool for introducing the pyridin-4-yl-acetyl moiety into various molecular frameworks. Its most prominent application is in condensation reactions with 2-aminopyridines to yield imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2]

Physicochemical Properties

The hydrobromide salt form of this reagent confers advantageous physical properties, such as crystallinity and enhanced stability, which facilitate handling and storage compared to its free base counterpart. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5349-17-7 | [3][4][5] |

| Molecular Formula | C₇H₇Br₂NO | [3][4][5] |

| Molecular Weight | 280.95 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 194 °C | [3][5] |

| Solubility | Soluble in water and alcoholic solvents. | [5] |

| Storage Conditions | 2–8 °C, under inert atmosphere (e.g., Argon or Nitrogen). | [4][5] |

Note: While a CAS number 104830-22-0 was searched, it appears to correspond to a different chemical compound based on the search results.[6][7][8][9][10] The correct and consistently cited CAS number for the topic compound is 5349-17-7.

Chemical Reactivity & Mechanistic Insights

The primary utility of this compound hydrobromide lies in its role as an electrophilic alkylating agent. The carbon atom bonded to the bromine is electron-deficient and highly susceptible to attack by a wide range of nucleophiles.

Core Reactivity: SN2 Alkylation

The foundational reaction is a standard SN2 displacement where a nucleophile (Nu:) attacks the α-carbon, displacing the bromide ion.

Caption: General SN2 reaction pathway.

This simple yet powerful transformation allows for the formation of C-N, C-S, and C-O bonds, making it a staple in the synthesis of diverse molecular scaffolds.

Application in Heterocycle Synthesis: Imidazo[1,2-a]pyridines

A flagship application is the synthesis of the imidazo[1,2-a]pyridine core. This reaction, a variation of the Tschitschibabin reaction, proceeds via a two-step, one-pot sequence.

-

Initial Alkylation: A 2-aminopyridine derivative acts as the nucleophile, attacking the α-bromo carbon to form an intermediate N-alkylated pyridinium salt.

-

Intramolecular Cyclization/Condensation: Under basic or thermal conditions, the endocyclic pyridine nitrogen of the intermediate attacks the ketone carbonyl. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

This reaction is highly efficient and tolerates a wide variety of substituents on both the aminopyridine and the α-bromoketone, enabling the creation of large compound libraries for drug screening.[11][12]

Core Applications in Drug Discovery

The structural motifs accessible via this reagent are prevalent in pharmacologically active compounds.

-

Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a common core in many kinase inhibitors designed for oncology.

-

Antiviral Agents: Compounds synthesized using this reagent have shown potential as antiviral agents.

-

CNS Agents: The versatility of the chemistry allows for the development of novel compounds targeting receptors in the central nervous system.

-

Material Science: The resulting imidazo[1,2-a]pyridine derivatives often exhibit strong fluorescence, making them useful as organic light-emitting diodes (OLEDs) and chemical sensors.[1][13]

Experimental Protocols

The following is a representative, field-proven protocol for the synthesis of an imidazo[1,2-a]pyridine derivative.

Objective: Synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Materials:

-

2-Aminopyridine

-

This compound hydrobromide (CAS 5349-17-7)[3]

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (1.0 eq.), this compound hydrobromide (1.05 eq.), and sodium bicarbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.

-

Scientist's Note: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. Sodium bicarbonate is a mild base used to neutralize the HBr generated during the reaction, driving the cyclization step.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching & Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Scientist's Note: The aqueous washes remove inorganic salts and any remaining water-soluble impurities.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification & Validation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

This compound hydrobromide is a hazardous chemical and requires strict safety protocols.

-

Hazard Classification: Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage.[3][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[15][16]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is refrigerated at 2-8°C.[3][4][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Caption: Decision workflow for safe handling.

Conclusion

This compound hydrobromide is a high-value, versatile reagent that serves as a cornerstone for the synthesis of nitrogen-containing heterocycles, particularly the medicinally important imidazo[1,2-a]pyridine scaffold. Its predictable reactivity, coupled with its convenient physical form as a stable salt, ensures its continued and widespread use in both academic research and industrial drug development. A thorough understanding of its properties, reaction mechanisms, and safety protocols is essential for any scientist looking to leverage its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5349-17-7|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. a2bchem.com [a2bchem.com]

- 7. (1Z)-1-[(4-methoxyphenyl)imino]-1H-isoindol-3-amine CAS#: 104830-22-0 [m.chemicalbook.com]

- 8. LPG-CAS List [localpharmaguide.com]

- 9. ichemistry.cn [ichemistry.cn]

- 10. Enamine Ltd. - chemical supplierï¼ more information (page 122 of 167) [chemblink.com]

- 11. ijres.org [ijres.org]

- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

The Elusive Crystal Structure of 2-Bromo-1-(pyridin-4-yl)ethanone: A Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide addresses the synthesis, characterization, and crystallographic analysis of 2-Bromo-1-(pyridin-4-yl)ethanone and its commonly encountered hydrobromide salt. Despite its significance as a versatile synthetic intermediate in pharmaceutical and materials science, a definitive, publicly accessible single-crystal X-ray structure of this compound remains elusive. This guide, therefore, serves a dual purpose: it consolidates the known physicochemical properties and synthetic methodologies while providing a comprehensive, field-proven framework for researchers aiming to elucidate its crystal structure. By detailing established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, this document provides the necessary theoretical and practical foundation to bridge the current knowledge gap.

Introduction: The Significance of this compound

This compound is a heterocyclic α-bromoketone of considerable interest to the scientific community. Its bifunctional nature, possessing both a reactive bromo-acetyl group and a pyridyl moiety capable of hydrogen bonding and metal coordination, makes it a valuable precursor in the synthesis of a wide range of more complex molecules. The hydrobromide salt is frequently used due to its enhanced stability and ease of handling.[1][2] A definitive crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs, which are crucial for rational drug design, polymorphism screening, and the development of novel crystalline materials.

This guide acknowledges the current absence of a published crystal structure in open-access databases and, in response, provides a comprehensive roadmap for its determination.

Synthesis and Purification

The synthesis of this compound, often isolated as its hydrobromide salt, typically proceeds via the α-bromination of 4-acetylpyridine. Several effective brominating agents can be employed, with the choice often dictated by considerations of yield, safety, and scalability.

Protocol 1: Bromination using Pyridinium Bromide Perbromide

A well-documented method involves the use of pyridinium bromide perbromide in a solution of acetic acid and hydrobromic acid.[3] This approach offers a reliable route to the hydrobromide salt of the target compound.

Experimental Protocol:

-

In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid, pyridinium bromide perbromide (90%), and a 30% solution of hydrobromic acid in acetic acid.

-

Stir the mixture at room temperature for approximately 90 minutes.

-

Add 4-acetylpyridine dropwise over a period of 45 minutes, maintaining control over the reaction temperature.

-

After the addition is complete, cool the reaction mixture to 15°C using an ice bath.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with diethyl ether and allow it to air dry. The resulting α-bromo-4-acetylpyridine hydrobromide is typically of sufficient purity for subsequent applications.[3]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

An alternative, often milder, method utilizes N-Bromosuccinimide (NBS) as the brominating agent in an ester solvent.[4] This can be an attractive option for avoiding the use of elemental bromine or hydrobromic acid.

Experimental Protocol:

-

Dissolve 4-acetylpyridine in an appropriate ester solvent (e.g., ethyl acetate) in a reaction flask.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Heat the reaction mixture to initiate the bromination. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to induce crystallization of the 4-(bromoacetyl)pyridine hydrobromide.

-

The crude product is collected by filtration and can be further purified by washing with deionized water.[4]

Physicochemical Properties

A summary of the known properties of this compound and its hydrobromide salt is presented below.

| Property | This compound (Free Base - Calculated) | This compound Hydrobromide (Experimental) | Reference(s) |

| Molecular Formula | C₇H₆BrNO | C₇H₇Br₂NO | [5][6] |

| Molecular Weight | 200.03 g/mol | 280.95 g/mol | [5][7] |

| Appearance | Not specified | White solid | [1] |

| Melting Point | Not specified | 194 °C | [2] |

| Solubility | Not specified | Soluble in water and alcoholic solvents | [1] |

Crystallization Strategies

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like this compound hydrobromide, which is a pyridinium salt, several techniques can be employed.[8][9] The choice of solvent is critical and should be determined through small-scale solubility screening.

Common Crystallization Techniques

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent increases the solute concentration, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Diffusion at the interface between the two liquids creates a supersaturated zone where crystals can grow.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Methodological Overview

Should high-quality single crystals be obtained, the following steps outline the standard procedure for determining the crystal structure.

Crystal Selection and Mounting

-

Under a microscope, select a crystal with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

Data Collection

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images as the crystal is rotated. The resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement.

Structure Solution and Refinement

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

Computational methods are then used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and atomic positions.

Conclusion and Future Outlook

The determination of the crystal structure of this compound remains a valuable objective for the chemical and pharmaceutical sciences. While this guide confirms the current lack of a publicly available structure, it provides researchers with a robust and actionable framework to pursue this goal. The detailed synthetic protocols and crystallization strategies, combined with a clear outline of the SC-XRD workflow, are intended to empower researchers to successfully crystallize this compound and report its definitive solid-state structure. Such a discovery would be a welcome addition to the crystallographic literature and would undoubtedly facilitate further research into the applications of this versatile molecule.

References

- 1. chembk.com [chembk.com]

- 2. This compound hydrobromide | 5349-17-7 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Bromoacetyl)pyridine hydrobromide | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Growth and characterization of an organic single crystal: 2-[2-(4-diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(pyridin-4-yl)ethanone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1-(pyridin-4-yl)ethanone and its salts are pivotal intermediates in the synthesis of a multitude of pharmacologically active molecules. A comprehensive understanding of their solubility characteristics in various common laboratory solvents is a cornerstone for efficient reaction design, purification, and formulation in the drug development pipeline. This guide provides a detailed examination of the solubility profile of this compound, offering both predicted qualitative solubility and robust, step-by-step protocols for its empirical determination. By elucidating the interplay between the molecular structure of the solute and the physicochemical properties of the solvents, this document aims to empower researchers to make informed decisions in their synthetic and formulation endeavors.

Introduction: The Strategic Importance of Solubility Data

In the realm of medicinal chemistry and drug development, the solubility of a synthetic intermediate is a critical parameter that dictates its utility and handling. This compound, a heterocyclic ketone, serves as a versatile building block for introducing the isonicotinoyl moiety into larger molecular scaffolds. Its reactivity, driven by the electrophilic α-carbon and the nucleophilic pyridine ring, makes it a valuable precursor for a wide array of therapeutic agents.

The solubility of this compound directly impacts:

-

Reaction Kinetics and Yield: Homogeneous reaction mixtures, achieved through proper solvent selection, lead to more predictable and often higher-yielding transformations.

-

Purification Strategies: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, understanding the solubility of precursors can provide insights into potential formulation challenges.

This guide will delve into the qualitative solubility of this compound and its hydrobromide salt, followed by detailed experimental methodologies for precise quantitative assessment.

Predicted Solubility Profile of this compound and its Hydrobromide Salt

2.1. Structural Considerations

-

This compound (Free Base): The molecule possesses a polar pyridine ring and a carbonyl group, which can participate in hydrogen bonding as an acceptor. The α-bromo group adds to the molecule's polarity. However, the overall structure has significant non-polar character from the aromatic ring and the ethyl chain.

-

This compound Hydrobromide: The formation of the hydrobromide salt introduces a positive charge on the pyridine nitrogen, significantly increasing the molecule's polarity and its ability to interact with polar protic solvents through ion-dipole interactions and hydrogen bonding.

2.2. Qualitative Solubility Table

The following table summarizes the predicted solubility of this compound and its hydrobromide salt in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and available data for analogous compounds.

| Solvent Class | Solvent | Predicted Solubility of Free Base | Predicted Solubility of Hydrobromide Salt | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | Soluble[1] | The free base has limited hydrogen bonding capability with water. The hydrobromide salt's ionic nature allows for strong ion-dipole interactions with water molecules. |

| Methanol | Soluble | Very Soluble[1] | Methanol's polarity and ability to hydrogen bond make it a good solvent for both forms, with the salt exhibiting higher solubility due to ionic interactions. | |

| Ethanol | Soluble | Very Soluble[1] | Similar to methanol, ethanol is a good solvent for both, with enhanced solubility for the salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Soluble | Similar to DMSO, DMF is a highly polar solvent that should effectively solvate both the free base and the salt. | |

| Acetone | Moderately Soluble | Sparingly Soluble | Acetone is less polar than DMSO and DMF. It is expected to dissolve the free base to a moderate extent, but the ionic salt may have limited solubility. | |

| Acetonitrile | Moderately Soluble | Sparingly Soluble | Acetonitrile has a moderate polarity and is expected to show similar behavior to acetone. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Soluble | Sparingly Soluble to Insoluble | DCM is a good solvent for many organic compounds but is not polar enough to effectively solvate the ionic hydrobromide salt. |

| Chloroform | Soluble | Sparingly Soluble to Insoluble | Similar to DCM, chloroform is expected to be a good solvent for the free base but a poor solvent for the salt. | |

| Ethyl Acetate | Moderately Soluble | Insoluble | Ethyl acetate has lower polarity than DCM and is likely to be a poorer solvent for the ionic salt. | |

| Toluene | Sparingly Soluble | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to be a good solvent for the polar free base or the ionic salt. | |

| Hexane | Insoluble | Insoluble | Hexane is a nonpolar aliphatic solvent and is a very poor solvent for polar compounds. |

Experimental Determination of Solubility: Protocols and Rationale

For drug development and process chemistry, precise, experimentally determined solubility data is indispensable. The following section provides detailed, step-by-step protocols for two common and reliable methods for solubility determination: the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition (Clear Point) Method.

3.1. The Equilibrium Solubility (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute over a period of time and then measuring the concentration of the dissolved solute.

Rationale

The shake-flask method allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is a constant and reliable value under the specified conditions of temperature and pressure. The extended incubation period with agitation facilitates the dissolution process and ensures that the solution is fully saturated.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Synthesis, Reactivity, and Applications

Executive Summary: 2-Bromo-1-(pyridin-4-yl)ethanone, a pivotal heterocyclic building block, has carved a significant niche in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring and a reactive α-bromo ketone moiety, renders it a versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its historical synthesis, modern preparative methods, physicochemical properties, characteristic reactivity, and critical applications, particularly its role as a key intermediate in the synthesis of groundbreaking pharmaceuticals like Imatinib. Safety protocols and detailed experimental procedures are also provided to ensure its effective and safe utilization in the laboratory.

Introduction and Historical Context

This compound, often supplied as its more stable hydrobromide salt, is a white to pale yellow solid.[1] Its importance stems from its dual functionality: the pyridine ring, a common motif in bioactive molecules, and the α-bromo ketone, a highly reactive electrophilic center prime for nucleophilic attack. This combination makes it an invaluable intermediate for constructing molecules with a pyridinyl-ethanone core, a scaffold present in numerous pharmacologically active compounds.

Synthesis and Manufacturing

The most prevalent method for synthesizing this compound is the direct bromination of 4-acetylpyridine. Due to the basic nature of the pyridine nitrogen, the reaction is typically carried out on the hydrobromide salt of the starting material to prevent side reactions at the nitrogen atom.

Common Synthetic Pathway: Bromination of 4-Acetylpyridine

The reaction proceeds by treating 4-acetylpyridine with a brominating agent, often elemental bromine (Br₂), in a suitable solvent. The use of glacial acetic acid or hydrobromic acid is common.[2] The acidic conditions protonate the pyridine nitrogen, deactivating it towards bromination and facilitating the enolization of the ketone, which is the reactive species in the α-bromination. The reaction generates hydrogen bromide (HBr) as a byproduct, which can be corrosive and toxic, necessitating careful handling and safety measures.[3]

A key challenge in this synthesis is controlling the reaction to prevent dibromination and other side reactions. The product is often isolated as the hydrobromide salt, which enhances its stability and simplifies handling.[4][5]

Detailed Experimental Protocol: Synthesis of this compound Hydrobromide

-

Materials: 4-Acetylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Diethyl ether.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 4-acetylpyridine in a minimal amount of glacial acetic acid or suspend it in a suitable solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of 48% hydrobromic acid to form the pyridinium salt in situ.

-

With vigorous stirring, add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise via the addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the product, this compound hydrobromide, often precipitates from the reaction mixture.

-

Cool the mixture and collect the solid product by vacuum filtration.

-

Wash the crude product with cold diethyl ether to remove unreacted bromine and other impurities.

-

Dry the product under vacuum to yield the hydrobromide salt as a crystalline solid.

-

-

Purification: The product is often of sufficient purity for subsequent steps. If necessary, recrystallization from a suitable solvent system like ethanol/ether can be performed.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical and Spectroscopic Profile

Understanding the properties of this compound is crucial for its application. The compound is a white solid, soluble in water and alcoholic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | PubChem[6] |

| Molecular Weight | 200.03 g/mol | PubChem[6] |

| CAS Number | 6221-13-2 | PubChem[6] |

| Appearance | White to pale yellow solid | ChemBK[1] |

| Solubility | Soluble in water and alcoholic solvents | ChemBK[1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is characteristic. The protons on the pyridine ring typically appear as two doublets in the aromatic region (δ 8.5-9.0 ppm and δ 7.5-8.0 ppm). The methylene protons (CH₂) adjacent to the bromine and carbonyl group appear as a sharp singlet further downfield (typically δ 4.5-5.0 ppm) due to the strong deshielding effect of the adjacent electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) around δ 190 ppm. The carbon of the bromomethyl group (CH₂Br) appears around δ 30-35 ppm. The four distinct carbons of the pyridine ring will be visible in the aromatic region (δ 120-155 ppm).[7]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's mass, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity peaks for M and M+2).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the α-bromo ketone functional group. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution reactions (Sₙ2).[8]

Diagram: Key Reactivity of this compound

Caption: Primary reaction pathways for this compound.

This reactivity makes it a powerful tool for introducing the pyridin-4-yl-acetyl group into various molecules. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

Applications in Drug Discovery and Development

The utility of this compound is most profoundly demonstrated by its role in the synthesis of major pharmaceuticals. Its structure is a key component of numerous kinase inhibitors and other therapeutic agents.[8]

Case Study: Synthesis of Imatinib (Gleevec®)

Perhaps the most notable application of a related intermediate is in the synthesis of Imatinib, a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[9] While many reported syntheses of Imatinib use a pyrimidinyl amine intermediate, the core concept of coupling key fragments is central.[9][10][11][12][13] The pyridinyl moiety is a crucial part of the final drug structure, and intermediates like this compound are exemplary of the building blocks used to construct such complex molecules. The synthesis of Imatinib involves the coupling of an aniline derivative with a pyrimidine-pyridine fragment.

Workflow: Role as a Building Block in Pharmaceutical Synthesis

Caption: Generalized workflow for API synthesis.

Safety, Handling, and Storage

As an α-bromo ketone, this compound and its hydrobromide salt must be handled with care.

-

Toxicity: It is considered moderately toxic.[1] α-Bromo ketones are often lachrymators (tear-inducing) and skin irritants.[14]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Storage: Store in a cool, dark, and dry place, preferably in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[14] It should be kept in a tightly sealed container to avoid exposure to moisture, which can lead to hydrolysis.[14]

-